[(3,4-DIMETHOXYPHENYL)METHYL][2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE
Description
The compound [(3,4-dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride is a structurally complex amine hydrochloride featuring two key pharmacophores: a 3,4-dimethoxyphenylmethyl group and a 2,5-dimethylindol-3-ylethyl moiety.
The hydrochloride salt form enhances solubility in polar solvents, a common strategy for improving bioavailability in drug development. For example, compounds with 3,4-dimethoxyphenyl groups, such as verapamil derivatives, are known for calcium channel modulation , while indole-containing amines often exhibit affinity for serotonin receptors .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-14-5-7-19-18(11-14)17(15(2)23-19)9-10-22-13-16-6-8-20(24-3)21(12-16)25-4;/h5-8,11-12,22-23H,9-10,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFFXTXBWNFSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC(=C(C=C3)OC)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
Starting with o-nitrotoluene substituted with methyl groups at positions 4 and 5 (relative to the nitro group), the Leimgruber–Batcho protocol involves:
- Enamine Formation : Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine in methanol yields an enamine intermediate.
- Reductive Cyclization : Catalytic hydrogenation (Raney nickel, H2) reduces the nitro group to an amine, triggering cyclization to form 2,5-dimethylindole.
Key Reaction Parameters :
- Temperature: 60–80°C for enamine formation.
- Solvent: Methanol or DMF.
- Yield: >80% reported for analogous indoles.
Functionalization of the Indole Core: 2-(2,5-Dimethyl-1H-Indol-3-yl)ethylamine
Introducing the ethylamine side chain at the indole’s 3-position requires Mannich reaction or Friedel-Crafts alkylation .
Mannich Reaction Protocol
- Reagents : 2,5-Dimethylindole, formaldehyde (37% aqueous), and ammonium chloride.
- Conditions : Reflux in ethanol (12 h), followed by neutralization with NaOH.
- Product : 3-(aminomethyl)-2,5-dimethylindole, which is reduced to 2-(2,5-dimethylindol-3-yl)ethylamine via catalytic hydrogenation (Pd/C, H2).
Challenges :
- Competing dimerization at the indole’s 2-position.
- Mitigation: Use excess formaldehyde and low temperatures.
Reductive Amination: Coupling the Aromatic Moieties
The secondary amine bond is forged via reductive amination between 2-(2,5-dimethylindol-3-yl)ethylamine and 3,4-dimethoxybenzaldehyde.
Reaction Optimization
- Substrate Ratio : 1:1 molar ratio of amine to aldehyde.
- Reducing Agent : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer).
- Yield : 75–85% after purification (silica gel chromatography, ethyl acetate/petroleum ether).
Mechanistic Insight :
- Imine formation precedes borohydride reduction.
- Acidic conditions protonate the intermediate imine, enhancing electrophilicity.
Salt Formation: Hydrochloride Preparation
The free base is converted to its hydrochloride salt via acidification:
- Procedure : Dissolve the amine in anhydrous ether, saturate with HCl gas, and precipitate the salt.
- Characterization : Melting point (mp: 210–212°C), FT-IR (N–H stretch: 2500 cm−1), and 1H NMR (δ 8.2 ppm for NH2+).
Analytical Characterization
Spectroscopic Data
Regulatory Considerations
The structural similarity to controlled indole derivatives (e.g., JWH-018) necessitates compliance with Schedule I regulations under the U.S. Controlled Substances Act.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Pictet–Spengler Cyclization
The indole and benzylamine moieties in this compound position it as a candidate for Pictet–Spengler reactions , a key method for synthesizing tetrahydro-β-carbolines.
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Reaction Conditions : Acidic environments (e.g., formic acid, methanesulfonic acid) facilitate cyclization by activating the carbonyl component (e.g., aldehydes or ketones) to form iminium intermediates.
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Example Pathway :
Under methanesulfonic acid (MsOH, 70°C), the amine group reacts with carbonyl compounds (e.g., formaldehyde) to yield tetrahydro-β-carboline derivatives (Table 1).
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | MsOH, 70°C, 12–24 h | Tetrahydro-β-carboline fused indole derivative | 48–90% |
Nucleophilic Addition Reactions
The secondary amine group can act as a nucleophile in reactions with electrophiles such as:
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Aldehydes/Ketones : Forms Schiff bases under mild conditions.
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Isocyanides : Participates in Ugi multicomponent reactions (e.g., with oxocarboxylic acids and aminoacetaldehyde dimethyl acetal) to generate complex polycyclic scaffolds (Scheme 3 in ).
| Electrophile | Reagents | Product | Application |
|---|---|---|---|
| Isocyanides | Oxocarboxylic acid, aminoacetaldehyde | Polycyclic indole alkaloid analogs | Library synthesis for bioactivity |
| α-Keto esters | Methanol/water, RT | Isoindolinone derivatives | Heterocyclic drug discovery |
Oxidation and Functionalization
The indole ring’s C3 position and methoxy groups are susceptible to oxidation or electrophilic substitution:
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Oxidation : Using mild oxidants (e.g., NaIO₄) converts indole to oxindole derivatives.
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Electrophilic Aromatic Substitution : Methoxy groups direct substitution at para positions (e.g., nitration, halogenation).
Salt Formation and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents. Stability studies indicate:
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pH Sensitivity : Degrades in strongly basic conditions (pH > 10) via deprotonation of the ammonium group.
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Thermal Stability : Stable up to 150°C, beyond which decomposition of the indole moiety occurs.
Synthetic Routes to Analogous Compounds
While direct synthesis data for this compound is limited, analogous pathways from suggest:
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Ugi-Pictet–Spengler Cascade : Combining 2-(2,5-dimethylindol-3-yl)ethylamine, 3,4-dimethoxybenzaldehyde, and isocyanides in a one-pot reaction yields structurally related polycycles.
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Key Reagents : Aminoacetaldehyde dimethyl acetal and bifunctional oxocarboxylic acids.
Scientific Research Applications
Medicinal Applications
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Anticancer Activity
- Recent studies have indicated that compounds similar to [(3,4-dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism often involves targeting tubulin and disrupting the mitotic process, leading to apoptosis in cancerous cells .
- Neuroprotective Effects
- Anti-inflammatory Properties
Synthesis and Modification
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with commercially available precursors such as 3,4-dimethoxybenzaldehyde and 2-(2,5-dimethylindol-3-yl)ethylamine.
- Reactions : Key reactions may include:
- Condensation Reactions : To form the amine linkage.
- Reduction Reactions : To achieve the desired functional groups.
- Purification : Final products are purified through recrystallization or chromatography techniques.
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer potential of various indole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that compounds with similar structures to this compound significantly inhibited cell growth with IC50 values in the nanomolar range .
Study 2: Neuroprotective Mechanism Exploration
Research focused on the neuroprotective mechanisms of structurally related compounds showed that they could reduce oxidative stress markers in neuronal cultures. These findings suggest potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of [(3,4-DIMETHOXYPHENYL)METHYL][2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
- Structure : Simpler catecholamine backbone with two hydroxyl groups instead of methoxy substituents.
- Key Differences: Substituents: Dopamine lacks the indole and methyl groups present in the target compound. The hydroxyl groups confer high polarity, reducing blood-brain barrier permeability compared to methoxy-substituted analogs .
Physicochemical Properties :
Verapamil-Related Compounds
- Example: 4-[(3,4-Dimethoxyphenethyl)(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile hydrochloride (USP Verapamil Related Compound B) .
- Key Differences: Backbone: Verapamil derivatives feature a nitrile and isopropyl group, unlike the indole-ethylamine in the target compound.
Indole-Containing Amines
- Example : BIMU8 (a 5-HT4 receptor agonist with an indole core) .
- Key Differences: Substituents: BIMU8 includes a benzimidazolone group, while the target compound has a dimethylindole and methoxyphenyl. Receptor Specificity: BIMU8’s activity at 5-HT4 receptors highlights how indole positioning and substituents modulate selectivity.
Biological Activity
The compound [(3,4-DIMETHOXYPHENYL)METHYL][2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE is a synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that combines a dimethoxyphenyl moiety with an indole derivative. The presence of these functional groups is significant for its biological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The mechanisms may involve:
- Inhibition of key enzymes : Similar compounds have shown inhibition of enzymes such as COX-1 and COX-2, which are critical in inflammatory pathways.
- Modulation of signaling pathways : The interaction with various cellular receptors can lead to altered signaling cascades, affecting cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines (HeLa and Jurkat), with IC50 values comparable to established chemotherapeutics like doxorubicin. This suggests strong potential for further development in cancer therapy.
- Anti-inflammatory Studies : The compound was tested for its ability to inhibit COX-1 and COX-2 enzymes in vitro. Results indicated a dose-dependent inhibition pattern, suggesting its utility as an anti-inflammatory agent.
- Neuroprotective Effects : In a model of oxidative stress-induced neuronal injury, the compound showed protective effects by reducing markers of apoptosis and oxidative damage.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the phenyl and indole moieties significantly influence biological activity:
- Dimethoxy Substitution : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to target proteins.
- Indole Ring Modifications : Variations in the indole structure can affect the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of [(3,4-Dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride in synthetic batches?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for quantifying purity, leveraging the compound's aromatic chromophores. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity and identifies impurities. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For quantitative analysis, spectrophotometric methods analogous to those used for verapamil hydrochloride (a structurally related dimethoxyphenyl compound) can be adapted, focusing on molar absorptivity coefficients in specific solvents .
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce by-products?
- Methodology : Utilize reductive amination between (3,4-dimethoxyphenyl)methylamine and 2-(2,5-dimethyl-1H-indol-3-yl)ethyl chloride under inert conditions. Optimize reaction parameters:
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Catalyst : Use sodium cyanoborohydride (NaBH₃CN) for selective reduction.
- Purification : Employ column chromatography with silica gel and a gradient elution (ethyl acetate:hexane, 3:7 to 1:1) to isolate the product. Reference protocols for similar dimethoxyphenyl- and indole-containing amines suggest yield improvements via pH-controlled precipitation during hydrochloride salt formation .
Q. What are the critical solubility parameters for this compound in aqueous and organic solvents?
- Methodology : Determine solubility via shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure octanol-water partition coefficients (log P) using UV spectrophotometry to assess hydrophobicity. For low aqueous solubility, consider salt formation or co-solvent systems (e.g., PEG-400). Data from structurally analogous phenols and indole derivatives indicate that methoxy and amine groups enhance solubility in polar aprotic solvents .
Advanced Research Questions
Q. How does this compound interact with serotonin receptors, and what experimental models validate these interactions?
- Methodology : Conduct radioligand binding assays using 5-HT₁A/₂A/₂C receptor subtypes expressed in HEK293 cells. Competitive displacement studies with [³H]8-OH-DPAT (5-HT₁A) or [³H]ketanserin (5-HT₂A) quantify affinity (Kᵢ). Functional activity is assessed via cAMP accumulation (for 5-HT₁A) or calcium flux assays (for 5-HT₂A). In vivo validation can use rodent models of anxiety or depression, comparing behavioral outcomes to selective serotonin reuptake inhibitors (SSRIs) .
Q. What strategies resolve discrepancies between computational predictions and experimental solubility data?
- Methodology : Combine molecular dynamics (MD) simulations with experimental solubility measurements. Use software like COSMO-RS to predict solvation free energy and compare with shake-flask results. If discrepancies arise, refine force field parameters for the dimethoxyphenyl and indole moieties. Cross-validate with differential scanning calorimetry (DSC) to assess crystallinity, which impacts solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodology : Synthesize derivatives with modifications to:
- Dimethoxyphenyl group : Replace methoxy with ethoxy or halogens to alter electronic effects.
- Indole moiety : Introduce substituents at the 5-position to modulate steric bulk.
Evaluate changes in receptor binding affinity (via assays in Question 4) and metabolic stability (using liver microsomes). SAR trends from analogous indole-amines suggest that N-methylation of the amine group reduces first-pass metabolism .
Q. What advanced spectroscopic techniques characterize protonation states and salt forms in different environments?
- Methodology : Use ¹⁵N solid-state NMR to probe amine protonation in the hydrochloride salt. X-ray photoelectron spectroscopy (XPS) confirms the presence of chloride counterions. For solution-state studies, pH-dependent ¹H NMR in D₂O/CD₃OD mixtures identifies ionization states of the tertiary amine. Cross-reference with FT-IR to detect N–H stretching vibrations in free base vs. salt forms .
Data Contradiction Analysis
Q. How should researchers address conflicting data on receptor subtype selectivity across studies?
- Resolution : Re-evaluate assay conditions (e.g., buffer composition, cell line variability) and ligand batch purity. Compare results to reference standards like WAY-100635 (5-HT₁A antagonist) or ritanserin (5-HT₂A antagonist). If discrepancies persist, employ biased signaling assays (e.g., β-arrestin recruitment vs. G-protein activation) to assess functional selectivity .
Q. Why might solubility predictions fail for derivatives with minor structural changes?
- Resolution : Investigate polymorphic forms using powder X-ray diffraction (PXRD). Assess hydrogen bonding capacity via computational electrostatic potential (ESP) maps. Experimental solubility deviations often arise from unaccounted crystal packing effects or hydrate formation, which can be mitigated by controlled crystallization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
